A-Z Guide to 2,4-Dinitro-6-(1-methylheptyl)phenol Synthesis: From Principles to Practice
A-Z Guide to 2,4-Dinitro-6-(1-methylheptyl)phenol Synthesis: From Principles to Practice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound commonly known as Dinoseb. While its use as a herbicide has been discontinued in many regions due to significant toxicity, its unique chemical structure and biological activity as an uncoupler of oxidative phosphorylation continue to make it a subject of scientific interest.[1] This document delineates the core two-step synthetic strategy, beginning with the regioselective alkylation of phenol, followed by a controlled dinitration. We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that govern yield and purity. The inherent hazards of the reagents and products are also addressed, emphasizing the necessity of stringent safety protocols.
Chemical Profile & Retrosynthetic Analysis
-
IUPAC Name: 2-(1-Methylheptyl)-4,6-dinitrophenol
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Common Name: Dinoseb
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CAS Number: 88-85-7
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Molecular Formula: C₁₄H₂₀N₂O₅
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Appearance: Orange or yellow crystalline solid with a pungent odor.[2]
The synthesis of Dinoseb is conceptually straightforward and relies on classic electrophilic aromatic substitution reactions. A retrosynthetic approach reveals a clear two-step pathway:
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C-N Disconnection: The two nitro groups can be installed on an activated aromatic ring via an electrophilic nitration reaction. This points to 2-(1-methylheptyl)phenol as the immediate precursor.
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C-C Disconnection: The sec-octyl (1-methylheptyl) group can be attached to the phenol ring through a Friedel-Crafts alkylation reaction.
This analysis identifies phenol and a C8 alkylating agent as the primary starting materials.
Core Synthesis Pathway: A Two-Step Approach
The industrial production of Dinoseb and its analogues follows a well-established sequence involving Friedel-Crafts alkylation followed by nitration.[2][3][4]
The initial step involves the introduction of the 1-methylheptyl group onto the phenol backbone. This is an electrophilic aromatic substitution reaction where the electron-rich phenol ring attacks a carbocation electrophile.[5]
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Reactants: Phenol and an appropriate C8 alkylating agent (e.g., 2-octene or 2-octanol).
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Catalyst: A strong Brønsted or Lewis acid is required to generate the electrophile. Common catalysts include sulfuric acid (H₂SO₄), hydrofluoric acid (HF), or Lewis acids like aluminum chloride (AlCl₃).[3][5][6]
Mechanism Rationale: The hydroxyl (-OH) group of phenol is a powerful activating, ortho, para-directing group. The alkylation reaction is therefore directed to the positions ortho and para to the hydroxyl group. To favor the desired 2-alkylated product, reaction conditions must be carefully controlled. The choice of catalyst is critical; strong Lewis acids can sometimes coordinate with the phenolic oxygen, reducing its activating influence and potentially leading to side reactions.[7][8] Using an alkene like 2-octene with an acid catalyst is a common industrial approach, proceeding via protonation of the alkene to form a secondary carbocation, which is then attacked by the phenol ring.[4]
The second step is the nitration of the alkylated phenol intermediate to introduce two nitro groups onto the aromatic ring.
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Reactants: 2-(1-methylheptyl)phenol and a nitrating agent.
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Reagents: The classic nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4]
Mechanism Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4] The phenol ring, now activated by both the hydroxyl and the alkyl groups, readily attacks the nitronium ion. The first nitration occurs at the para position (position 4), which is sterically more accessible. The second nitration then proceeds at the remaining activated ortho position (position 6). Careful temperature control is paramount during this step to prevent over-nitration and oxidative side reactions, which can lead to the formation of tarry residues and reduced yields.[3][9]
The overall synthesis workflow is summarized in the diagram below.
Detailed Experimental Protocols
Warning: The synthesis described involves highly corrosive, toxic, and potentially explosive materials. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An emergency quench bath (ice water) should be readily available.
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Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
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Reaction Charge: Charge the flask with phenol (1.0 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Temperature Control: Heat the mixture to 90-120°C.
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Alkene Addition: Add 2-octene (1.0-1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of phenol.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent (e.g., toluene) and wash sequentially with water and a dilute sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to isolate 2-(1-methylheptyl)phenol.
-
Apparatus Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is required. The reactor should be cooled using a circulating chiller.
-
Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid (2.2 eq) to chilled concentrated sulfuric acid (4-5 eq) while maintaining the temperature below 10°C.
-
Substrate Solution: Dissolve the 2-(1-methylheptyl)phenol (1.0 eq) from Step 1 in a suitable solvent, such as excess sulfuric acid or an inert chlorinated solvent.
-
Temperature Control: Cool the substrate solution to 0-5°C in the reactor.
-
Nitrating Agent Addition: Add the pre-made nitrating mixture dropwise to the substrate solution over 2-3 hours. Crucially, the internal temperature must be maintained below 10°C throughout the addition to minimize side reactions. [9][10]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20°C) for an additional 1-2 hours until TLC or HPLC analysis indicates full conversion.
-
Quenching: Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a dark red or orange oil/solid.[10]
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Isolation & Purification: The solid product is collected by filtration and washed thoroughly with cold water until the washings are neutral.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an orange crystalline solid.[3]
| Parameter | Step 1: Alkylation | Step 2: Dinitration |
| Key Reagents | Phenol, 2-Octene | 2-(1-methylheptyl)phenol, HNO₃ |
| Catalyst/Solvent | H₂SO₄ (catalytic) | H₂SO₄ (catalyst & solvent) |
| Temperature | 90-120°C | 0-10°C (critical) |
| Key Transformation | C-C bond formation | C-N bond formation (x2) |
| Purification | Vacuum Distillation | Quenching & Recrystallization |
Safety and Handling
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Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Readily absorbed through the skin.
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Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and strong oxidizing agents. React violently with water and organic materials. The nitrating mixture is particularly hazardous.
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2,4-Dinitro-6-(1-methylheptyl)phenol (Dinoseb): Highly toxic via ingestion, inhalation, and dermal contact.[1] It is a known developmental and reproductive toxicant. Aromatic nitro compounds can be explosive, especially in the presence of a base.[11][12] All waste materials must be disposed of following strict hazardous waste protocols.
The experimental workflow must incorporate rigorous safety measures.
Conclusion
The synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol is a classic example of applying fundamental electrophilic aromatic substitution reactions to construct a complex molecule from simple precursors. Success hinges on a deep understanding of the reaction mechanisms and meticulous control over experimental variables, particularly temperature during the nitration step. While the compound itself is highly hazardous, the chemical principles demonstrated in its synthesis are foundational to organic chemistry and relevant to the development of other substituted aromatic compounds. The protocols and rationales provided herein serve as a technical guide for researchers exploring this area of chemistry, with an overriding emphasis on procedural safety and scientific integrity.
References
- Google Patents. (2013). Method of producing 2,4-dinitrophenol. RU2488575C1.
- Google Patents. (n.d.). Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration. CN102827010A.
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AERU. (n.d.). Dinoseb (Ref: HOE 26150). University of Hertfordshire. Available from: [Link]
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J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Available from: [Link]
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PubChem. (n.d.). 2,4-Dinitro-6-(1'-methylheptyl)phenol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (1959). Selective nitration process. US2868844A.
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Wikipedia. (2023). Dinoseb. Available from: [Link]
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Environment and Climate Change Canada. (2021). Screening assessment dinoseb. Canada.ca. Available from: [Link]
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Badanthadka, M., & Mehendale, H. M. (2014). Dinoseb. In P. Wexler (Ed.), Encyclopedia of Toxicology (3rd ed., pp. 250-252). Elsevier. Available from: [Link]
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PubChem. (n.d.). Dinoseb. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2016). Preparation method of 2-cumyl-4-tert-octylphenol. CN105503534A.
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Khan Academy India - English. (2019, July 23). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy [Video]. YouTube. Available from: [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available from: [Link]
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ResearchGate. (2020). Aqueous-phase nitration of phenol by N2O5 and ClNO2. Available from: [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]
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Wikipedia. (2024). Friedel–Crafts reaction. Available from: [Link]
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